BenchChemオンラインストアへようこそ!

N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide

CERT inhibition stereochemistry-activity relationship surface plasmon resonance

HPA-12 ((1R,3S), CAS 383418-30-2) is the definitive, stereospecific tool for inhibiting ceramide transfer protein (CERT). Its activity is exquisitely dependent on the (1R,3S) configuration (SPR Kd ~30 nM), ensuring potent blockade of ceramide-to-sphingomyelin conversion. Unlike generic inhibitors, this compound uniquely discriminates CERT-dependent pathways. Procure with confidence: our product is supplied at ≥98% purity, validated for cellular studies (IC50 70-110 nM). Pair with the (1R,3R) diastereomer for rigorous target validation. Sourced for research use only.

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
Cat. No. B12516617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO
InChIInChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)
InChIKeyYCAKBKAOFSILDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,4-Dihydroxy-4-phenylbutan-2-yl)dodecanamide (HPA-12) – Compound Identity, Mechanism Class, and Procurement-Relevant Baseline Data


N-(1,4-Dihydroxy-4-phenylbutan-2-yl)dodecanamide (CAS 383418-30-2), universally known as HPA-12, is a chiral, synthetic ceramide analog that functions as a competitive antagonist of the ceramide transfer protein (CERT) [1]. The biologically active stereoisomer (1R,3S) mimics the configuration of natural d-erythro-ceramide and binds directly to the ceramide-binding START domain of CERT, thereby blocking ATP- and cytosol-dependent non-vesicular transport of newly synthesized ceramide from the endoplasmic reticulum to the trans-Golgi for conversion to sphingomyelin [2]. HPA-12 is the benchmark probe in the sole family of intracellular ceramide trafficking inhibitors (the HPA series) and is supplied as a ≥98% purity research reagent by multiple authorized vendors under the synonym (1R,3S)-HPA-12 or N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide .

Why Generic Substitution Fails for N-(1,4-Dihydroxy-4-phenylbutan-2-yl)dodecanamide (HPA-12) – Stereochemical Determinism, Pathway Selectivity, and Chain-Length Sensitivity


HPA-12 cannot be generically substituted by other ceramide analogs, sphingolipid biosynthesis inhibitors, or even its own stereoisomers because its CERT-inhibitory activity is exquisitely dependent on three non-interchangeable structural parameters: (i) absolute stereochemistry—only the (1R,3S) configuration displays potent binding (SPR Kd ~30 nM), while the (1S,3R) enantiomer is essentially inert (Kd >10,000 nM) [1]; (ii) N-acyl chain length—the C12 (dodecanamide) chain yields a cellular IC50 of 70–110 nM, whereas the C13 analogue is optimal (~50 nM) and chains shorter than C11 or longer than C15 lose activity sharply [2]; and (iii) the presence of both the 2′- and 3-hydroxyl groups, methylation of either of which abolishes cellular SM synthesis inhibition [2]. Furthermore, (1R,3S)-HPA-12 selectively blocks ceramide-to-sphingomyelin conversion without affecting ceramide-to-glucosylceramide synthesis, a trafficking-pathway selectivity not replicated by downstream sphingolipid enzyme inhibitors [3].

Product-Specific Quantitative Differentiation Evidence for N-(1,4-Dihydroxy-4-phenylbutan-2-yl)dodecanamide (HPA-12) Against Closest Comparators


Stereochemical Discrimination: SPR-Measured Binding Affinity of HPA-12 Stereoisomers to the CERT START Domain

The (1R,3S) stereoisomer of HPA-12 binds the CERT START domain with an SPR-determined Kd of ~30 nM, representing an affinity advantage of >130-fold over the (1R,3R) diastereomer (Kd ~4,000 nM), >150-fold over the (1S,3S) diastereomer (Kd ~4,500 nM), and >330-fold over the (1S,3R) enantiomer (Kd >10,000 nM) [1]. This stereochemical selectivity is recapitulated in cellular assays, where (1R,3S)-HPA-12 inhibits de novo SM synthesis with an IC50 of ~0.2 µM, whereas (1S,3R)-HPA-12 requires >3 µM [2]. Procurement of the racemate or an incorrect stereoisomer would therefore yield essentially inactive material at typical working concentrations of 1–2.5 µM.

CERT inhibition stereochemistry-activity relationship surface plasmon resonance START domain binding

Comparative CERT Binding Affinity: (1R,3S)-HPA-12 vs. the Non-Mimetic Inhibitor E16A

By SPR analysis, (1R,3S)-HPA-12 binds the CERT START domain with a Kd of ~30 nM, exhibiting approximately 2-fold tighter binding than the non-mimetic inhibitor E16A (Kd ~60 nM) [1]. Despite this modest affinity difference, the two compounds differ fundamentally in their off-target liability profiles: (1R,3S)-HPA-12, as a ceramide-mimetic, may engage additional ceramide-binding proteins, whereas E16A is structurally unrelated to ceramide and was specifically designed to minimize such off-target interactions [1]. The two inhibitors are therefore recommended as a complementary pair—(1R,3S)-HPA-12 for potent CERT blockade and E16A for orthogonal verification that observed phenotypes are CERT-specific—rather than as interchangeable alternatives.

CERT inhibitor comparison SPR binding affinity ligand-mimetic vs. non-mimetic target engagement

Intracellular Trafficking Pathway Selectivity: Sphingomyelin vs. Glucosylceramide Biosynthesis

In metabolic labeling experiments using [¹⁴C]serine in CHO cells, (1R,3S)-HPA-12 at 1 µM inhibited de novo sphingomyelin biosynthesis by approximately 70% (reducing SM synthesis to ~23% of vehicle control), while glucosylceramide synthesis remained unaffected [1][2]. This pathway selectivity is mechanistically unique: HPA-12 does not inhibit sphingomyelin synthase enzymatic activity directly, but rather blocks the CERT-mediated delivery of ceramide substrate from the ER to the Golgi [1]. The selectivity is lost when the Golgi and ER are artificially fused by brefeldin A treatment, confirming that HPA-12 acts specifically at the ceramide trafficking step, not at the terminal synthase level [1]. By contrast, direct sphingomyelin synthase inhibitors would suppress both SM and downstream glycosphingolipid pools non-selectively.

sphingolipid pathway selectivity sphingomyelin synthesis glucosylceramide synthesis CERT-dependent trafficking

N-Acyl Chain Length Optimization: Cellular Potency of HPA-12 (C12) vs. Optimal HPA-13 (C13) and Other Chain-Length Analogues

Systematic variation of the N-acyl chain length in the HPA series revealed a sharp activity optimum at C13 (HPA-13), with an IC50 of ~50 nM for inhibition of SM biosynthesis in CHO cells [1]. HPA-12 (C12) falls within the effective cluster (C11–C15) with an IC50 of 70–110 nM, producing a potency approximately 1.4- to 2.2-fold lower than the optimum [1]. Chains shorter than C11 (e.g., C10, C8) or longer than C15 (e.g., C16, C18) were ineffective or far less active [1]. This narrow activity window reflects the precise spatial requirements of the CERT START domain hydrophobic cavity and means that even a single methylene deletion or addition to the dodecanamide chain produces a measurable, and in some cases dramatic, loss of cellular potency.

structure-activity relationship N-acyl chain length ceramide trafficking inhibition sphingomyelin biosynthesis IC50

Mechanism Specificity: CERT-Dependent vs. CERT-Independent Cellular Activity of HPA-12 Stereoisomers

The SM synthesis inhibition by (1R,3S)-HPA-12 is abrogated when the Golgi apparatus is fused with the ER by brefeldin A treatment, and is minimal in mutant CHO cells defective in the ATP- and cytosol-dependent ceramide transport pathway, confirming a CERT-dependent mechanism [1]. In contrast, the diastereomer (1R,3R)-HPA-12, which lacks CERT binding affinity (SPR Kd ~4,000 nM) and CERT inhibitory activity in metabolic labeling assays, nonetheless exhibits potent anti-chlamydial activity comparable to (1R,3S)-HPA-12 and E16A, acting through a CERT-independent mechanism involving metabolic conversion to a phosphocholine adduct [2]. This demonstrates that stereoisomer selection—(1R,3S) for CERT-dependent studies vs. (1R,3R) for CERT-independent controls—is critical for mechanistic interpretation of experimental outcomes.

CERT-dependent mechanism ATP-dependent ceramide transport brefeldin A rescue anti-chlamydial activity

Practical Procurement Specification: Stereochemical Purity Requirements for Reproducible CERT Inhibition

Commercial suppliers specify (1R,3S)-HPA-12 at ≥98% purity (HPLC) . In a TR-FRET homogeneous-phase binding assay using the isolated CERT START domain, (1R,3S)-HPA-12 displaces a fluorescent ceramide probe with an EC50 of 4 µM [1]. This TR-FRET EC50, while numerically higher than the SPR Kd (~30 nM), reflects the competitive displacement format of the assay and provides a practical quality-control benchmark. The EC50 for the (1S,3R) enantiomer in the same TR-FRET format has been reported as markedly higher (consistent with its >10,000 nM SPR Kd), confirming that even minor enantiomeric contamination would substantially alter apparent potency [2]. Procurement specifications should therefore explicitly require the (1R,3S) or (2R,4S) configuration and ≥98% stereochemical purity.

stereochemical purity TR-FRET binding assay quality control vendor specification

Evidence-Backed Research and Industrial Application Scenarios for N-(1,4-Dihydroxy-4-phenylbutan-2-yl)dodecanamide (HPA-12)


Selective Pharmacological Dissection of CERT-Mediated Ceramide Trafficking in Sphingolipid Metabolism Studies

In fundamental sphingolipid biology, (1R,3S)-HPA-12 is the tool of choice for isolating CERT-dependent ceramide transport from CERT-independent ceramide metabolic routes. At 1–2.5 µM in CHO or HeLa cells, it selectively blocks conversion of de novo synthesized ceramide to sphingomyelin without inhibiting glucosylceramide synthesis, and its effect is reversed by brefeldin A-induced ER-Golgi fusion [1]. This enables researchers to distinguish the biological roles of the SM branch from the glycosphingolipid branch, an experimental resolution not achievable with sphingomyelin synthase inhibitors or serine palmitoyltransferase inhibitors. For CERT-specificity controls, the (1R,3R) diastereomer (Kd ~4,000 nM; CERT-inactive) provides a structurally matched negative control that is not available with non-mimetic inhibitors [2].

CERT Target Validation and Off-Target Discrimination in Oncology Drug Discovery

In cancer research, CERT inhibition has been proposed as a strategy to elevate pro-apoptotic ceramide levels and re-sensitize chemoresistant cells. (1R,3S)-HPA-12 provides high-affinity CERT START domain engagement (SPR Kd ~30 nM) [1] but carries the inherent risk of ceramide-mimetic off-target binding. The recommended experimental design employs (1R,3S)-HPA-12 as the primary CERT inhibitor, with E16A (Kd ~60 nM; ceramide-unrelated scaffold) as an orthogonal probe to discriminate CERT-specific on-target effects from ceramide-mimetic off-target effects [1]. This dual-inhibitor strategy has been explicitly endorsed in the literature as the gold-standard approach for CERT target validation [1].

Anti-Chlamydial Mechanism-of-Action Studies Exploiting Stereoisomer-Specific CERT-Dependent vs. CERT-Independent Activity

In infectious disease research targeting Chlamydia trachomatis, both (1R,3S)-HPA-12 and E16A suppress bacterial proliferation in HeLa cells by inhibiting CERT-mediated host sphingolipid delivery to the inclusion [1]. Notably, the CERT-inactive diastereomer (1R,3R)-HPA-12 also exhibits potent anti-chlamydial activity, acting through infection-dependent metabolic conversion to a phosphocholine adduct that inhibits chlamydial SM synthesis via a CERT-independent route [1]. This unique stereoisomer pair enables dissection of host-directed vs. pathogen-directed mechanisms, a capability not replicated by any other CERT inhibitor chemotype.

Structure-Activity Relationship (SAR) Benchmarking for Novel Ceramide Trafficking Inhibitor Development

For medicinal chemistry programs developing next-generation CERT inhibitors, (1R,3S)-HPA-12 serves as the validated reference standard with publicly available, multi-parameter benchmark data: SPR Kd = ~30 nM, cellular SM synthesis IC50 = 70–110 nM, TR-FRET EC50 = 4 µM, and complete stereoisomer binding profiles [1][2]. The comprehensive SAR dataset covering N-acyl chain-length variants (C3–C18), hydroxyl group methylation, and C2-hydroxylation provides a quantitative framework against which novel chemotypes can be compared across multiple assay formats [2]. This breadth of cross-validated data is unmatched by any other CERT inhibitor class.

Quote Request

Request a Quote for N-(1,4-dihydroxy-4-phenylbutan-2-yl)dodecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.